Hydrophobicity-Driven Membrane Permeability vs. AEBSF: XLogP3-AA Comparison
The target compound's computed XLogP3-AA is 3.1, which is 2.6 log units higher than that of AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride, XLogP3-AA ≈ 0.5) [1]. This substantial hydrophobicity difference predicts superior passive membrane permeability for the target compound, a prerequisite for engaging intracellular targets that AEBSF cannot efficiently reach without active transport [2].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | AEBSF: XLogP3-AA ≈ 0.5 (PubChem computed) |
| Quantified Difference | ΔXLogP3-AA = +2.6 (6.2-fold higher logP; ~400-fold higher theoretical octanol-water partition coefficient) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
For intracellular covalent inhibitor screening programs, this lipophilicity differential means the target compound is predicted to cross lipid bilayers passively, whereas AEBSF requires active transport mechanisms, limiting its utility for cytosolic or nuclear targets.
- [1] NCBI PubChem. Computed XLogP3-AA for CID 113102 (target) and CID 1701 (AEBSF). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-10). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46 (1-3), 3-26. View Source
